molecular formula C13H24N2O4 B7986766 [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7986766
M. Wt: 272.34 g/mol
InChI Key: FWVPOXCUEDGPON-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPOXCUEDGPON-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Amino Acids

The (R)-configured piperidine scaffold can be derived from enantiomerically pure amino acids, such as L-aspartic acid or L-glutamic acid, via cyclization reactions. For example, L-aspartic acid derivatives undergo radical-mediated rearrangements or palladium-catalyzed cyclizations to form substituted piperidines with retained stereochemistry. A notable method involves converting amino acids to aziridine intermediates, which undergo 5-exo-trig cyclization to yield 5-methylenepiperidines.

Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine or enoate precursors using chiral catalysts like Mandyphos ligands enables stereocontrol. For instance, hydrogenation of (R,E)-unsaturated esters with diiodo(p-cymene)ruthenium(II) dimer and Mandyphos SL-M004-1 achieves >90% enantiomeric excess (ee) for (2R,4S)-configured products. This approach ensures high fidelity in introducing the (R)-stereocenter at the piperidine’s 3-position.

Introduction of the Boc-Protected Methylamino Group

Methylation and Boc Protection

The methylamino group at the 3-position is introduced via reductive amination or alkylation. For example, treatment of 3-aminopiperidine with methyl iodide in the presence of NaBH(OAc)₃ yields 3-(methylamino)piperidine. Subsequent Boc protection uses tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N in THF), achieving quantitative conversion.

Representative Reaction:

3-(Methylamino)piperidine+Boc2OEt3N, THF3-(Boc-methyl-amino)piperidine\text{3-(Methylamino)piperidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{3-(Boc-methyl-amino)piperidine}

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates Boc-protected alcohols for nucleophilic substitution. For instance, tert-butyl 1H-imidazole-1-carboxylate reacts with piperazine derivatives in brine to yield N-Boc-piperazine. Adapting this method, 3-(methylamino)piperidine is Boc-protected via CDI-activated tert-butanol, avoiding side reactions.

N-Alkylation with Acetic Acid Moiety

Direct Alkylation with Bromoacetic Acid

The piperidine nitrogen is alkylated using bromoacetic acid derivatives. In a typical procedure, 3-(Boc-methyl-amino)piperidine reacts with ethyl bromoacetate in the presence of K₂CO₃, followed by saponification with LiOH to yield the acetic acid derivative.

Optimized Conditions:

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or DBU

  • Temperature: 60°C, 12–24 hours

  • Yield: 70–85% after hydrolysis

Nucleophilic Substitution via Triflates

Chiral α-hydroxy acid esters are converted to triflate intermediates, which undergo Sₙ2 displacement with aminopiperidines. For example, methyl (R)-2-(trifluoromethanesulfonyloxy)propanoate reacts with 3-(Boc-methyl-amino)piperidine to form the N-alkylated product, hydrolyzed to the carboxylic acid.

Key Data:

ParameterValueSource
Displacement Yield 82% (after crystallization)
ee Retention >99%

Integrated Synthesis Route

Stepwise Procedure

  • Piperidine Synthesis: Asymmetric hydrogenation of (E)-3-aminopent-2-enoate using Mandyphos ligands yields (R)-3-aminopiperidine.

  • Methylation: NaBH(OAc)₃-mediated reductive amination with formaldehyde.

  • Boc Protection: Reaction with Boc₂O in THF/Et₃N.

  • N-Alkylation: Ethyl bromoacetate in DMF/K₂CO₃, followed by LiOH hydrolysis.

Overall Yield: 26–35% (4 steps)

Critical Analysis of Byproducts

  • Bis-alkylation: Minimized using excess bromoacetic acid (4 equiv) and slow reagent addition.

  • Racemization: Avoided by maintaining pH <9 during hydrolysis.

Comparative Methodologies

MethodAdvantagesLimitationsYield (%)
Asymmetric Hydrogenation High enantioselectivity (>90% ee)Requires specialized ligands78–90
CDI-Mediated Protection Mild conditions, no racemizationSlow reaction kinetics60–75
Triflate Displacement High regioselectivityExpensive reagents70–82

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1354017-01-8

The compound features a piperidine ring, which is known for its role in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis, making this compound versatile for various chemical reactions.

Drug Development

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid serves as a key intermediate in the synthesis of several pharmaceutical agents. Its piperidine structure is integral in the design of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics
In research focused on developing new analgesics, Boc-piperidine-acetic acid has been utilized to create derivatives that exhibit enhanced potency and selectivity for specific receptors involved in pain pathways. For instance, modifications to the piperidine ring have led to compounds that demonstrate increased affinity for opioid receptors, suggesting potential applications in pain relief therapies.

Fragment-Based Drug Discovery

Recent studies have highlighted the utility of Boc-piperidine-acetic acid in fragment-based drug discovery (FBDD). This approach involves screening small chemical fragments that can bind to biological targets and subsequently optimizing these fragments into potent drug candidates.

Example: Targeting Protein Interactions
Research has reported the use of Boc-piperidine-acetic acid derivatives to disrupt specific protein-protein interactions critical in cancer progression. By modifying the side chains and functional groups attached to the piperidine core, researchers have developed selective inhibitors that show promise in preclinical models.

Building Block for Complex Molecules

The compound is frequently employed as a building block in synthetic organic chemistry due to its ability to undergo various transformations while maintaining stability under standard reaction conditions.

Synthetic Pathways
Boc-piperidine-acetic acid can be transformed into various derivatives through:

  • Amidation Reactions : Introducing different amine groups to create diverse pharmacophores.
  • Alkylation : Modifying the piperidine nitrogen with alkyl chains to enhance lipophilicity and improve bioavailability.
Reaction TypeDescriptionPotential Applications
AmidationFormation of amides from carboxylic acidsSynthesis of peptide-like structures
AlkylationAddition of alkyl groups to nitrogenEnhancing drug solubility
ReductionConverting carbonyls to alcoholsModifying reactivity profiles

Targeting Enzymatic Pathways

The compound has been investigated for its ability to modulate specific enzymatic pathways involved in disease processes. For example, its derivatives have been tested as inhibitors of enzymes linked to metabolic disorders.

Research Findings
Studies indicate that certain derivatives of Boc-piperidine-acetic acid can inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment.

Mechanism of Action

The mechanism of action of [®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under mild conditions using reagents like oxalyl chloride . This allows for the controlled release of the active amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound 1354017-01-8 C13H24N2O4 272.34 Boc-methyl-amino, acetic acid Intermediate, chiral synthesis
[(R)-3-(Boc-isopropyl-amino)-piperidinyl]-AA 1354011-75-8 C15H28N2O4 300.40 Boc-isopropyl-amino HPLC stationary phases
[(R)-3-(Cbz-cyclopropyl-amino)-piperidinyl]-AA 1354016-57-1 C17H22N2O4 332.40 Cbz-cyclopropyl-amino Lab reagent, metabolic studies
[(R)-3-(Isopropyl-methyl-amino)-piperidinyl]-AA 1353995-96-6 C11H21N2O2 214.31 Isopropyl-methyl-amino Unprotected amine for rapid reactions
Compound 8b (Analgesic) N/A C32H39ClN4O5 619.13 Carbamoylbenzyl, chloro-methylphenyl Pain inhibition

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound enhances stability during coupling reactions (e.g., TBTU-mediated amidation in ).
  • Pharmacological Potential: Analogues with carboxylic acid moieties (e.g., Compound 8b) show promise in receptor binding due to ionic interactions .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
  • CAS Number: 1354017-01-8
  • Molecular Formula: C13H24N2O4
  • Molecular Weight: 272.34 g/mol

Biological Activity

The biological activity of [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid has been investigated in various contexts, including its role as a potential therapeutic agent. Its structure suggests that it may interact with specific biological targets, leading to various pharmacological effects.

  • Receptor Interaction:
    • The compound may exhibit binding affinity towards specific receptors in the body, similar to other piperidine derivatives. Research indicates that modifications in the piperidine structure can significantly affect receptor binding and activity .
  • Enzyme Inhibition:
    • Compounds with similar structures have been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer or bacterial infections .
  • Antimicrobial Activity:
    • Preliminary studies suggest that related compounds possess antimicrobial properties, which could be explored further for developing new antibiotics .

Study 1: Antimicrobial Properties

A study highlighted the antimicrobial efficacy of piperidine derivatives against various bacterial strains. The results indicated that modifications at the nitrogen atom could enhance antibacterial activity, suggesting that [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid might exhibit similar properties .

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1
Escherichia coli4
Pseudomonas aeruginosa8

Study 2: Receptor Binding Affinity

In another research effort, various piperidine derivatives were evaluated for their binding affinities to melanocortin receptors. The findings demonstrated that structural variations could lead to significant differences in receptor selectivity and potency .

CompoundReceptor TypeIC50 (nM)
Piperidine Derivative AMC4R1.8
Piperidine Derivative BMC5R4.1
[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acidUnknownTBD

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid?

  • The synthesis involves sequential protection, coupling, and hydrolysis. For example, tert-butoxycarbonyl (Boc) protection of the amine group prevents undesired reactions during subsequent steps. The acetic acid moiety is typically introduced via ester intermediates, followed by alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the carboxylic acid . Chiral resolution may be required to isolate the (R)-enantiomer, using techniques like chiral column chromatography.

Q. How can purity and structural integrity be confirmed for this compound?

  • Purity : HPLC or TLC with UV detection.
  • Structural Confirmation :

  • NMR : Analyze chemical shifts for the Boc group (~1.4 ppm for tert-butyl), piperidine protons (δ 2.5–3.5 ppm), and acetic acid (δ 3.7–4.2 ppm for CH₂COO⁻).
  • Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., ~305 g/mol for related Boc-piperidine analogs) .
  • IR : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles) to avoid inhalation/contact. The Boc group may decompose under acidic conditions, releasing tert-butanol and CO₂. Store at 2–8°C in airtight containers to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can racemization be minimized during synthesis?

  • Racemization at the chiral piperidine center can occur under basic or high-temperature conditions. Use mild reagents (e.g., HATU/DIPEA for coupling) and low temperatures (<0°C). Monitor enantiopurity via chiral HPLC .

Q. What computational strategies predict target interactions for this compound?

  • Perform docking studies (e.g., AutoDock Vina) against receptors like opioid or chemokine receptors, given structural similarities to NSAIDs and analgesics . Validate with molecular dynamics simulations to assess binding stability. Adjust the acetic acid moiety to optimize hydrogen bonding with catalytic residues .

Q. How to resolve contradictions between in vitro and in silico activity data?

  • Case Example : If computational models predict COX-2 inhibition but in vitro assays show no activity, consider:

  • Solubility Issues : Modify the acetic acid group to improve bioavailability (e.g., ester prodrugs).
  • Off-target Effects : Use selectivity assays (e.g., COX-1 vs. COX-2) .
  • Conformational Flexibility : NMR or X-ray crystallography (see ) to verify the active conformation .

Q. What methods evaluate toxicity in preclinical models?

  • Brine Shrimp Lethality (BSLT) : LC₅₀ values <100 µg/mL indicate significant toxicity (e.g., 8.9 µg/mL for acetylated derivatives) .
  • Cell Viability Assays : Use MTT/WST-1 on human cell lines (e.g., HEK-293) to rule out cytotoxicity .

Q. How does the Boc group influence stability in biological assays?

  • The Boc group enhances solubility but may hydrolyze in vivo. Compare stability in PBS (pH 7.4) vs. acidic buffers (pH 2–3, simulating gastric fluid). LC-MS tracks degradation products like tert-butanol .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR δ 1.4 (Boc tert-butyl), 3.1–3.5 (piperidine N-CH₂), 3.7–4.2 (acetic acid CH₂)
MS [M+H]⁺ at m/z 306.4 (calculated for C₁₃H₂₄N₂O₄)

Table 2 : Toxicity Benchmarks from Related Compounds

CompoundAssayLC₅₀/IC₅₀Reference
Acetylated analogBSLT8.9 µg/mL
COX-2 inhibitor (Compound 1)Cell viability (HEK-293)>100 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.